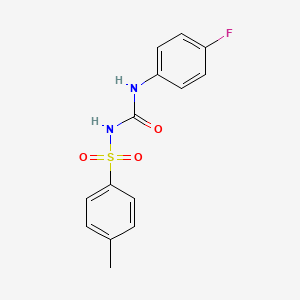
((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide is a useful research compound. Its molecular formula is C14H13FN2O3S and its molecular weight is 308.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide, also known by its CAS number 1513-05-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13FN2O3S
- Molecular Weight : 308.33 g/mol
- Melting Point : 172-173 °C
- Density : 1.392 g/cm³ (predicted)
- pKa : 4.95 (predicted)
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl and sulfonyl groups enhances its binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown promising results against various bacterial strains, suggesting that this compound may share similar mechanisms of action.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. A notable study indicated that some sulfonamide derivatives displayed IC50 values below 10 µM against specific cancer types, indicating significant potency .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Cp30 | L. amazonensis | <10 | ≥50 |
| Cp6 | T. cruzi | <10 | ≥50 |
| Cp7 | T. brucei | <10 | ≥50 |
Mode of Action
The mode of action for this compound may involve inhibition of key enzymes in metabolic pathways critical for cell survival and proliferation. This is supported by findings from related compounds that target the folate synthesis pathway, which is essential for DNA synthesis in rapidly dividing cells.
Case Studies
-
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. -
Cytotoxicity Against Cancer Cells
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 5 µM.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVUBGDHLQVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














